molecular formula C16H18N2O3 B118091 (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran CAS No. 148811-94-3

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran

Cat. No. B118091
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzopyran derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.

Mechanism Of Action

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.

Biochemical And Physiological Effects

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. However, (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its high potency can make it difficult to determine optimal dosages for experiments.

Future Directions

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has shown promising results in various areas of research, including cancer, inflammation, and neurodegeneration. Future research could focus on optimizing dosages and delivery methods to minimize off-target effects and improve efficacy. Additionally, further studies could investigate the potential use of (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in combination with other drugs or therapies to enhance its effects.

Synthesis Methods

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1-benzopyran with various reagents, including cyanogen bromide and 2-oxo-1-pyrrolidineacetamide. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.

Scientific Research Applications

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have significant effects on cell signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.

properties

CAS RN

148811-94-3

Product Name

(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1

InChI Key

TVZCRIROJQEVOT-GJZGRUSLSA-N

Isomeric SMILES

CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Origin of Product

United States

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